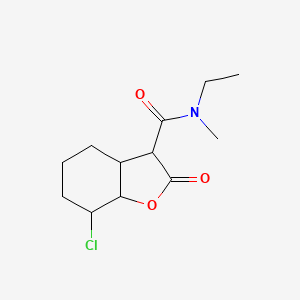
7-Chloro-N-ethyl-N-methyl-2-oxooctahydro-1-benzofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the benzofuran is reacted with N-ethyl-N-methylamine under dehydrating conditions.
Industrial Production Methods
Industrial production of 7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-2-oxooctahydrobenzofuran-3-carboxamide: Lacks the N-ethyl-N-methyl substitution.
N-Ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide: Lacks the chlorine substitution.
7-Chloro-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide: Lacks the N-ethyl substitution.
Uniqueness
7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide is unique due to the presence of both the chlorine atom and the N-ethyl-N-methyl substitution, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
62737-32-0 |
|---|---|
Fórmula molecular |
C12H18ClNO3 |
Peso molecular |
259.73 g/mol |
Nombre IUPAC |
7-chloro-N-ethyl-N-methyl-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C12H18ClNO3/c1-3-14(2)11(15)9-7-5-4-6-8(13)10(7)17-12(9)16/h7-10H,3-6H2,1-2H3 |
Clave InChI |
OJEZCUBZIYSIAD-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C(=O)C1C2CCCC(C2OC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




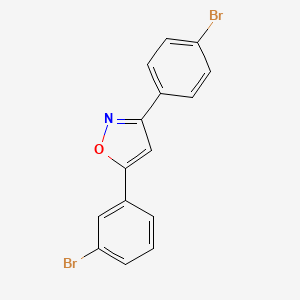
![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
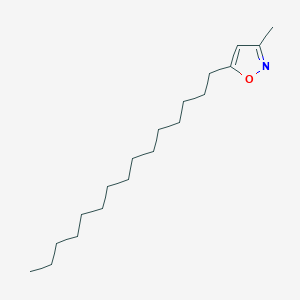
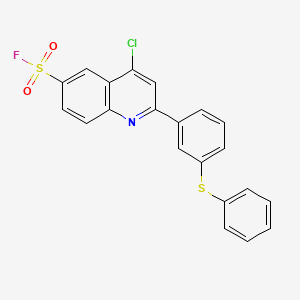
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)
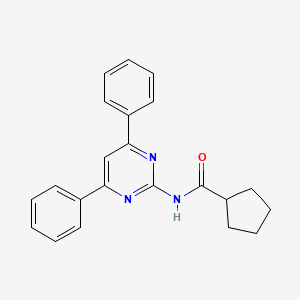
![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)
![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)

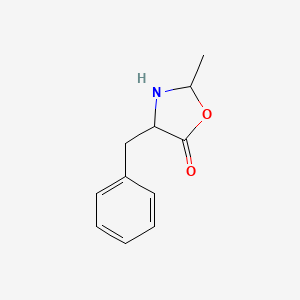
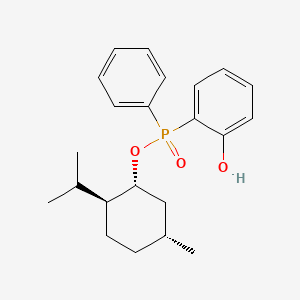
![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)
